Nepicastat
Overview
Description
Nepicastat is a chemical compound known for its role as an inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine . This compound has been studied for its potential therapeutic applications, particularly in the treatment of congestive heart failure, post-traumatic stress disorder, and cocaine dependence .
Mechanism of Action
Target of Action
Nepicastat, also known by its codename SYN117, is a potent and specific inhibitor of Dopamine Beta Hydroxylase (DBH) . DBH is an enzyme that plays a central role in the catecholamine biosynthetic pathway, regulating the concentrations of dopamine and norepinephrine .
Mode of Action
This compound acts by inhibiting the DBH enzyme, which catalyzes the conversion of dopamine to norepinephrine . By inhibiting this enzyme, this compound modulates the sympathetic nervous system by reducing the synthesis of norepinephrine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthetic pathway. DBH plays a critical role in this pathway, regulating the concentrations of dopamine and norepinephrine . By inhibiting DBH, this compound disrupts this pathway, leading to a decrease in the production of norepinephrine from dopamine .
Pharmacokinetics
It’s known that this compound is a small molecule drug , which typically have good bioavailability and can cross the blood-brain barrier .
Result of Action
The inhibition of DBH by this compound leads to a decrease in the synthesis of norepinephrine, which can have various molecular and cellular effects. For instance, it has been observed that this compound treatment can decrease the persistence of traumatic memories and anxiety-like behavior in a PTSD mice model . Additionally, it has been suggested that this compound may reduce catecholamines in plasma and tissues, and increase the expression of Npas4 and Bdnf mRNA in the hippocampus .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in a study where mice were injected with this compound before being exposed to a novel pup, estrous female, or pup-sized novel object, this compound significantly reduced the number of males and females that approached the stimuli . This suggests that the environment and context in which this compound is administered can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Nepicastat plays a crucial role in biochemical reactions by inhibiting dopamine beta-hydroxylase (DBH). This enzyme is responsible for converting dopamine to norepinephrine, a key neurotransmitter involved in various physiological processes . By inhibiting DBH, this compound reduces the levels of norepinephrine in both peripheral and central tissues . This reduction in norepinephrine levels can modulate catecholamine biosynthesis and influence several biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating catecholamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound treatment can reduce norepinephrine levels in cardiovascular tissues and plasma, leading to attenuated sympathetically mediated cardiovascular responses . Additionally, this compound upregulates the transcription of Npas4 and Bdnf genes in the hippocampus, potentially contributing to neuronal regulation and the attenuation of traumatic contextual memories .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of dopamine beta-hydroxylase (DBH). By binding to DBH, this compound prevents the conversion of dopamine to norepinephrine, leading to reduced levels of norepinephrine . This inhibition can affect various physiological processes, including cardiovascular function and stress responses . Additionally, this compound’s modulation of gene expression, such as the upregulation of Npas4 and Bdnf, further contributes to its effects on neuronal regulation and memory attenuation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound treatment can lead to a gradual reduction in norepinephrine levels in both peripheral and central tissues . This reduction is associated with decreased DBH activity in the adrenal gland and reduced catecholamine levels in plasma and tissues . Over time, this compound treatment has also been shown to increase the expression of Npas4 and Bdnf mRNA in the hippocampus, contributing to the attenuation of traumatic memories .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving mice, this compound was administered at a dosage of 30 mg/kg, leading to a significant reduction in norepinephrine levels and DBH activity . Higher dosages of this compound have been associated with more pronounced effects on catecholamine levels and cardiovascular responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to catecholamine biosynthesis. By inhibiting dopamine beta-hydroxylase, this compound reduces the conversion of dopamine to norepinephrine, thereby modulating catecholamine levels . This inhibition can affect metabolic flux and metabolite levels in various tissues . Additionally, this compound’s effects on gene expression, such as the upregulation of Npas4 and Bdnf, may further influence metabolic pathways involved in neuronal regulation and memory attenuation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown that this compound exhibits high oral absorption and distribution, leading to its presence in both peripheral and central tissues . The compound’s preferential distribution to the prefrontal cortex has been observed, with reduced norepinephrine levels in this region . There were no significant changes in catecholamine levels in the hippocampus and amygdala, suggesting selective distribution patterns .
Subcellular Localization
Given its role as a dopamine beta-hydroxylase inhibitor, it is likely that this compound exerts its effects primarily in the cytoplasm, where DBH is localized
Preparation Methods
Nepicastat can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a 1,3-dihydroimidazole-2-thione structure, which is then substituted with a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group and an aminomethyl group . The industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Nepicastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nepicastat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: this compound is employed in research to understand the role of dopamine beta-hydroxylase in neurotransmitter regulation.
Medicine: Clinical trials have investigated its potential in treating conditions like congestive heart failure, post-traumatic stress disorder, and cocaine dependence
Comparison with Similar Compounds
Nepicastat is unique among dopamine beta-hydroxylase inhibitors due to its high selectivity and potency . Similar compounds include:
Disulfiram: Another dopamine beta-hydroxylase inhibitor, but with broader enzyme inhibition and more side effects.
L-threo-3,4-dihydroxyphenylserine (L-DOPS): A precursor to norepinephrine, used in conditions like neurogenic orthostatic hypotension.
This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its specific inhibition of dopamine beta-hydroxylase without significant off-target effects .
Properties
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169740 | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173997-05-2 | |
Record name | Nepicastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEPICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nepicastat's mechanism of action?
A1: this compound acts by inhibiting DBH, the enzyme responsible for converting dopamine (DA) to norepinephrine (NE) in noradrenergic neurons. [, , , , ]
Q2: What are the downstream effects of DBH inhibition by this compound?
A2: DBH inhibition leads to a decrease in NE levels and an increase in DA levels, thereby modulating sympathetic nerve function. [, , , , , , , ] This modulation has been linked to various therapeutic effects, particularly in cardiovascular diseases and addictive disorders.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state this compound's molecular formula and weight, they highlight its structural similarity to other DBH inhibitors like disulfiram. [, , , , ] For detailed structural information, refer to chemical databases and publications focusing on this compound synthesis.
Q4: Is there information on the material compatibility and stability of this compound in the provided abstracts?
A4: The provided abstracts primarily focus on this compound's biological activity and therapeutic potential. Information regarding its material compatibility and stability under various conditions is limited.
Q5: Does this compound possess catalytic properties itself?
A5: this compound functions as an enzyme inhibitor targeting DBH and does not exhibit intrinsic catalytic properties. [, , , , ]
Q6: How has computational chemistry been utilized in this compound research?
A6: Researchers have employed computational modeling to understand this compound's interaction with DBH. They have built in silico models of the DBH enzyme to study its active site, substrate recognition, and inhibitor binding, providing valuable insights for drug design. [, ]
Q7: How do structural modifications of this compound impact its activity and selectivity?
A7: Researchers have explored modifications to the core structure of this compound, aiming to enhance its potency and selectivity while minimizing central nervous system effects. These efforts led to the development of peripherally selective DBH inhibitors like (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453). [, ]
Q8: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?
A8: One study describes a stable tablet formulation of this compound using a specific ratio of fillers, disintegrants, binders, and lubricants to enhance its stability, disintegration, dissolution, and bioavailability. [] Further research likely focuses on optimizing formulations for improved pharmacokinetic properties.
Q9: Do the provided abstracts discuss SHE regulations related to this compound?
A9: The abstracts primarily focus on this compound's preclinical and clinical research findings. Information regarding specific SHE regulations and compliance is not discussed.
Q10: What is known about this compound's pharmacokinetic profile?
A10: this compound demonstrates preferential distribution to peripheral tissues and a high plasma-free fraction. [] Its ability to cross the blood-brain barrier is a subject of ongoing investigation, with some studies suggesting limited penetration. [, ]
Q11: What is the pharmacodynamic effect of this compound?
A11: this compound effectively inhibits DBH activity, leading to a reduction in NE and an elevation of DA levels in various tissues, including the heart, kidney, and adrenal glands. [, , , ] These pharmacological actions contribute to its therapeutic effects in animal models of cardiovascular diseases and addictive disorders.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have utilized cell-based assays, including those using Caco-2 and MDCK-II cells, to investigate this compound's permeability and interaction with drug transporters like P-glycoprotein. []
Q13: What in vivo models have been used to study this compound's effects?
A13: Various animal models have been employed, including: * Rodent models: Rats and mice for studying this compound's effects on cocaine and chocolate self-administration, reinstatement of drug-seeking behavior, and alcohol-related behaviors. [, , , , , , , , ] * Canine models: Dogs with chronic heart failure for investigating its effects on left ventricular dysfunction and remodeling. [, , , ] * Non-human primate models: Squirrel monkeys for studying its effects on cocaine-induced reinstatement and dopamine neurochemistry. [, ]
Q14: Have any clinical trials been conducted with this compound?
A14: Early short-term clinical trials in patients with congestive heart failure (CHF) have shown that this compound is well-tolerated and effectively increases plasma DA/NE concentrations. [, ] One clinical trial investigated this compound in individuals meeting the criteria for cocaine use disorder. []
Q15: Is there information on this compound resistance mechanisms in the provided research?
A15: The abstracts don't delve into specific resistance mechanisms associated with this compound.
Q16: Are there strategies for targeted delivery of this compound?
A17: While the provided abstracts don't detail specific drug delivery strategies, the development of peripherally selective DBH inhibitors like BIA 5-453 suggests ongoing efforts to refine this compound's pharmacokinetic profile and potentially enhance targeted delivery. [, ]
Q17: Are there any identified biomarkers for predicting this compound's efficacy?
A18: One study suggests that the DBH gene's functional polymorphism (rs1611115) might be a more reliable predictor of response to this compound in PTSD treatment than urinary MHPG sulfate levels. [] More research is needed to establish reliable biomarkers.
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